molecular formula C11H10FNO6 B8334032 2-(2-Fluoro-6-nitro-phenyl)-malonic acid dimethyl ester

2-(2-Fluoro-6-nitro-phenyl)-malonic acid dimethyl ester

Cat. No. B8334032
M. Wt: 271.20 g/mol
InChI Key: VKOLNSWDOGQSCR-UHFFFAOYSA-N
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Patent
US07317037B2

Procedure details

2-(2-Fluoro-6-nitro-phenyl)-malonic acid dimethyl ester (6.5 g, 23.98 mmol) was refluxed in 200 mL 6N hydrochloric acid for 24 hours. The solid was collected by suction filtration, and dried to give 3.3 g, 54% yield of the title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH:4]([C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][C:10]=1[F:18])C(OC)=O>Cl>[F:18][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([N+:15]([O-:17])=[O:16])[C:9]=1[CH2:4][C:3]([OH:19])=[O:2]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=CC=C1[N+](=O)[O-])F)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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